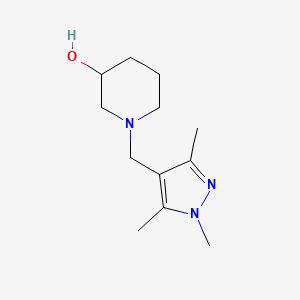

![molecular formula C10H15NO3 B1474169 (3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol CAS No. 1932178-63-6](/img/structure/B1474169.png)

(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol

Overview

Description

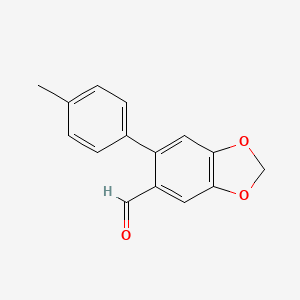

The compound is a derivative of oxolane (tetrahydrofuran), a five-membered ring with four carbon atoms and one oxygen atom. The (3S,4R) designation indicates the stereochemistry of the 3rd and 4th carbon atoms in the ring. The compound also contains a 5-methylfuran-2-yl group and a methylamino group attached to the 4th carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show the five-membered oxolane ring with the 5-methylfuran-2-yl and methylamino groups attached to the 4th carbon atom. The 3D structure would depend on the specific stereochemistry at the 3rd and 4th carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures often have relatively low boiling points and are soluble in organic solvents .Scientific Research Applications

Analytical Techniques for Anti-Diabetic Drug Determination

Empagliflozin, a drug used to treat type 2 diabetes, showcases the importance of sophisticated analytical methods in pharmaceutical research. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-high Performance Liquid Chromatography (UPLC) are crucial for the quality control of pharmaceutical products. These methods ensure the accurate determination of drug concentrations, critical for safe and effective medication use (Danao, 2021).

Advances in Peptide Studies

The use of TOAC, a spin label amino acid, in peptide studies demonstrates the chemical and structural analysis's significance in understanding biomolecular interactions. Techniques like EPR spectroscopy and NMR provide insights into peptide dynamics, secondary structure, and interactions with biological membranes, offering potential applications in drug design and functional peptide materials (Schreier et al., 2012).

Chemical Synthesis and Reactivity of Triazoles

Triazoles, particularly amino-1,2,4-triazoles, are valuable in fine organic synthesis for producing agricultural products, pharmaceuticals, and other chemical compounds. Their versatility and reactivity underline the significance of synthetic chemistry in developing new materials and active compounds with a wide range of applications (Nazarov et al., 2021).

Transport and Functioning of NMDA Receptors

Research on the transport and functioning of NMDA receptors in the central nervous system highlights the molecular mechanisms of synaptic transmission and plasticity. Understanding these processes is crucial for developing therapeutic strategies against neurological diseases (Horak et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3S,4R)-4-[(5-methylfuran-2-yl)methylamino]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-7-2-3-8(14-7)4-11-9-5-13-6-10(9)12/h2-3,9-12H,4-6H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZHOVOXRVUTKJ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)CN[C@@H]2COC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)

![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B1474096.png)

![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)

![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)

![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)